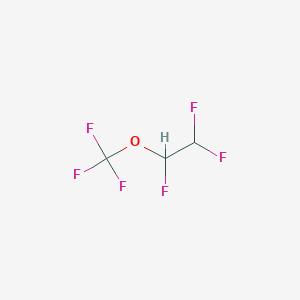

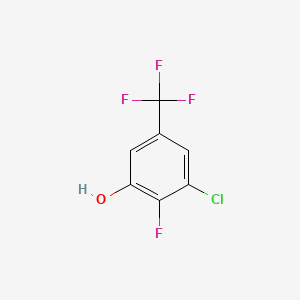

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol involves several steps, including nitration, reduction, diazotization, and hydrolysis, as demonstrated in the improved synthesis of 3-trifluoromethyl phenol . The optimization of this process has led to increased yield and purity of the product. Additionally, the synthesis of N-(Alkyl)imino derivatives of trifluoroacetyl phenol from 2-trifluoroacetyl phenol and primary amines indicates the versatility of reactions involving trifluoromethyl phenols . The selective α-chlorination of alcohols to prepare para-(1-chloro-2,2,2-trifluoroethyl)phenols, followed by substitution with active methylene compounds, provides a pathway to synthesize β-trifluoromethyl-tyrosine and its derivatives .

Molecular Structure Analysis

The molecular structures of certain derivatives of trifluoroacetyl phenol have been determined, revealing that in the solid state, these compounds exist exclusively as E isomers with intermolecular hydrogen bridges . The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been elucidated, showing significant dihedral angles between the triazole ring and the benzene rings, which highlights the complex geometries that can arise in fluorinated aromatic compounds .

Chemical Reactions Analysis

The reactivity of trifluoromethyl phenols can be manipulated through various chemical reactions. For instance, the chlorine exchange for fluorine by KF interaction on tris(chlorosulfonyl)phenol proceeds easily and selectively under anhydrous conditions . The nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols with active methylene compounds is another example of the chemical transformations that these compounds can undergo . Moreover, the synthesis of a novel fluorinated building block for fluorous chemistry from the HFPO trimer-based alcohol demonstrates the potential for creating highly fluorinated compounds with specific reactivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenols and their derivatives are influenced by the presence of fluorine atoms. For example, novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of fluorine atoms can also affect the NMR spectra, as seen in the complete assignment of complex 19F NMR spectra using the 19F gCOSY NMR method for a series of highly fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Biocatalytic Trifluoromethylation

A study demonstrated a novel method for the biocatalytic trifluoromethylation of unprotected phenols using a laccase catalyst. This approach allows for the direct introduction of the trifluoromethyl group into phenols under mild conditions, expanding the toolbox for creating organofluorine compounds used in materials, agrochemicals, and pharmaceuticals (Simon et al., 2016).

Synthesis of Fluorinated Polymers

Research on the synthesis and characterization of novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety revealed the successful creation of polymers with high thermal stability and solubility in various organic solvents. These materials exhibit potential applications in optical transparent materials due to their unique properties (Liaw et al., 2007).

Antibacterial Compound Analysis

An experimental approach combined with theoretical investigation and molecular docking explored the antibacterial activity of 2-chloro-5-fluoro phenol derivatives. The study highlighted the compound's potential against various bacterial strains, supported by molecular docking studies that showed strong interactions with specific proteins (Vidhya et al., 2020).

Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors detailed the synthesis and structural analysis of compounds with potential applications in agricultural chemistry. These studies provide insight into the design of new herbicides with improved efficacy and specificity (Li et al., 2005).

O-Trifluoromethylation of Phenols

A study introduced a new strategy for the synthesis of aryl trifluoromethyl ethers by combining O-carboxydifluoromethylation of phenols and subsequent decarboxylative fluorination. This method facilitates the preparation of functionalized trifluoromethoxybenzenes, showcasing the versatility of fluoroalkyl-group introduction into organic molecules (Zhou et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLHLYVTNGBKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378699 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

CAS RN |

261763-12-6 |

Source

|

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.